2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester
Overview
Description
2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester is an organic compound with the molecular formula C15H23BO4 and a molecular weight of 278.16 g/mol . This compound is a boronic ester, which is a derivative of boronic acid where the hydroxyl groups are replaced by alkoxy groups. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters, including 2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester, is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects various biochemical pathways. The most notable is the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used to convert the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the compound’s stability can be influenced by environmental factors such as ph .
Result of Action
The result of the compound’s action is the formation of new compounds through various transformations. For instance, the protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2-Methyl-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-4-(methoxymethoxy)phenol.
Reduction: 2-Methyl-4-(methoxymethoxy)phenylborane.
Substitution: 2-Methyl-4-(methoxymethoxy)phenyl derivatives with different functional groups.
Scientific Research Applications
2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxymethoxy group provides additional steric and electronic effects, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-[4-(methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-11-9-12(18-10-17-6)7-8-13(11)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVKGNAATYMYBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140409 | |
Record name | 2-[4-(Methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-30-5 | |
Record name | 2-[4-(Methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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